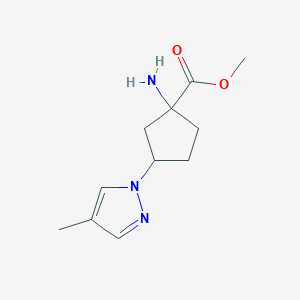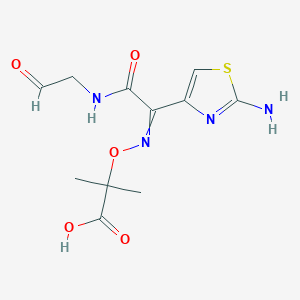![molecular formula C30H22N2 B13641605 4'-(9H-Carbazol-9-yl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B13641605.png)
4'-(9H-Carbazol-9-yl)-N-phenyl-[1,1'-biphenyl]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(9H-Carbazol-9-yl)-N-phenyl-[1,1’-biphenyl]-4-amine is an organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its excellent hole-transporting properties, making it a valuable material in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(9H-Carbazol-9-yl)-N-phenyl-[1,1’-biphenyl]-4-amine typically involves Suzuki coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for larger batches. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4’-(9H-Carbazol-9-yl)-N-phenyl-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4’-(9H-Carbazol-9-yl)-N-phenyl-[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging and biosensing applications.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Widely used in the production of OLEDs, photovoltaic cells, and other optoelectronic devices
Mechanism of Action
The mechanism by which 4’-(9H-Carbazol-9-yl)-N-phenyl-[1,1’-biphenyl]-4-amine exerts its effects is primarily through its role as a hole-transporting material. It facilitates the movement of positive charge carriers (holes) within organic electronic devices, enhancing their efficiency and performance. The molecular targets and pathways involved include the interaction with the active layers of OLEDs and other optoelectronic components .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl: Known for its high hole mobility and used in similar applications.
3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl: An isomer with different electronic properties due to the meta-linkage.
Uniqueness
4’-(9H-Carbazol-9-yl)-N-phenyl-[1,1’-biphenyl]-4-amine stands out due to its unique combination of thermal stability, high glass transition temperature, and excellent hole-transporting properties. These characteristics make it particularly suitable for use in high-performance OLEDs and other advanced optoelectronic devices .
Properties
Molecular Formula |
C30H22N2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-(4-carbazol-9-ylphenyl)-N-phenylaniline |
InChI |
InChI=1S/C30H22N2/c1-2-8-24(9-3-1)31-25-18-14-22(15-19-25)23-16-20-26(21-17-23)32-29-12-6-4-10-27(29)28-11-5-7-13-30(28)32/h1-21,31H |
InChI Key |
DPPUCHIVZNMDEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)benzoic acid](/img/structure/B13641525.png)
![1-[1-(Methylamino)cyclopropyl]ethanone](/img/structure/B13641533.png)









![[(1S,3E)-3-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13641579.png)


